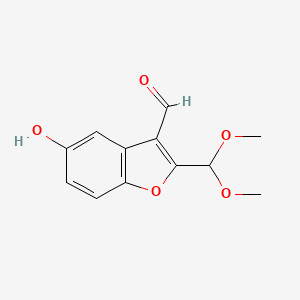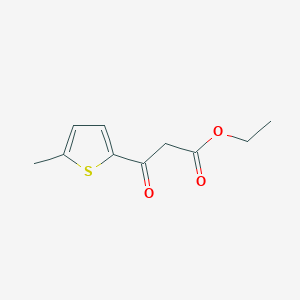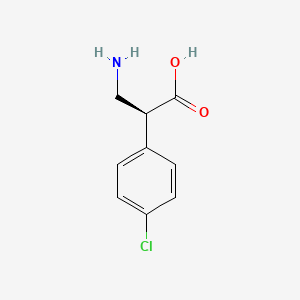![molecular formula C7H7Cl2N3 B1387857 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 726697-13-8](/img/structure/B1387857.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It can be used as an organic intermediate .
Synthesis Analysis
This compound can be synthesized from 1-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride and urea through a two-step reaction .Molecular Structure Analysis
The InChI code for this compound is1S/C7H7Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H . Chemical Reactions Analysis
This compound can be used to prepare a compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 423.9±45.0 °C. It has a density of 1.362 and a pKa of 4.63±0.20 (Predicted) . The molecular weight is 294.18 .Scientific Research Applications
Synthesis and Biological Activity
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activity. For instance, Rosowsky et al. (1995) demonstrated the antifolate activity of certain analogues, particularly focusing on their ability to inhibit dihydrofolate reductase from various sources. This inhibition is crucial in understanding the compound's potential as a treatment for opportunistic infections in immunocompromised patients (Rosowsky, Mota, & Queener, 1995).
Chemistry and Synthetic Methodologies
The chemistry of pyrido[4,3-d]pyrimidines, including 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, has been extensively studied, as reported by Elattar & Mert (2016). They provided an overview of diverse methodologies and synthetic routes for these compounds, highlighting their structural features and potential for multi-step synthesis in drug development (Elattar & Mert, 2016).
Antimicrobial and Antimycobacterial Applications
The antimicrobial and antimycobacterial properties of derivatives have also been a focus. For example, Elslager et al. (1972) synthesized variants for evaluation against various pathogens, including Plasmodium berghei and Staphylococcus aureus, demonstrating their potential in treating infectious diseases (Elslager, Clarke, Jacob, Werbel, & Willis, 1972).
Synthesis for Drug Development
Ma, Gao, & Sun (2021) described a method for synthesizing pyrido[4,3-d]pyrimidine-2,4-diones and pyrido[4,3-d]pyrimidine-2,4,5-triones, which are valuable scaffolds in drug development. Their research presented a simple and efficient method for this purpose, emphasizing the compound's relevance in pharmaceutical research (Ma, Gao, & Sun, 2021).
Application in Novel Drug Synthesis
Additionally, Faty, Rashed, & Youssef (2015) explored the use of this compound derivatives in the synthesis of novel compounds with antimicrobial activities. This study underscores the compound's significance in creating new pharmaceutical agents (Faty, Rashed, & Youssef, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUEJBOVULINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)



![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)

![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)

